

The Physicochemical Profile of 3PO: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3PO

Cat. No.: B2857296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of **3PO** (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one), a small molecule inhibitor of glycolysis. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental protocols, and mechanistic insights to facilitate further investigation and application of this compound.

Core Physicochemical Properties

Property	Value	Source
Molecular Weight	210.23 g/mol	[1] [2]
Molecular Formula	C ₁₃ H ₁₀ N ₂ O	[1] [2]
Appearance	Pale yellow solid	[2]
Purity	≥98% (HPLC)	[1] [2]
CAS Number	18550-98-6	[3] [4]

Solubility Characteristics

3PO exhibits solubility in a range of organic solvents, while being practically insoluble in aqueous solutions. The following table summarizes the available quantitative solubility data. It

is recommended to use fresh, anhydrous solvents, as the presence of moisture may reduce solubility, particularly in DMSO.[4] For challenging solubilization, sonication is recommended.[5]

Solvent	Solubility	Molar Concentration (approx.)	Source
DMSO	up to 100 mM	100 mM	[1]
DMSO	50 mg/mL	237.8 mM	[2]
DMSO	42 mg/mL	199.8 mM	[4]
DMSO	40 mg/mL	190.3 mM	[5]
DMSO	up to 15 mg/ml	71.4 mM	[3]
Ethanol	11 mg/mL	52.3 mM	[4][5]
Ethanol	up to 5 mg/mL	23.8 mM	[3]
Water	Insoluble	-	[4][5]

Stability Profile

The stability of **3PO** is a critical consideration for its storage and handling in experimental settings. The compound's stability is influenced by temperature and the physical state (powder vs. solution).

Storage Recommendations

Form	Storage Temperature	Duration	Source
Powder	-20°C	3 years	[4][5]
Powder (desiccated)	Room Temperature	up to 1 year	[3]
In Solvent	-80°C	1 year	[4][5]
In Solvent	-20°C	1 month	[3][4]

Mechanism of Action and Signaling Pathway

3PO is widely recognized as an inhibitor of glycolysis, a fundamental metabolic pathway. Its mechanism of action has been a subject of evolving research. Initially, **3PO** was reported to be a direct inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. However, more recent studies suggest that **3PO** may not directly bind to PFKFB3. Instead, it is proposed to induce an intracellular accumulation of lactic acid, leading to a decrease in intracellular pH. This acidic environment, in turn, is thought to non-specifically inhibit various glycolytic enzymes, thereby reducing the overall glycolytic flux.

The downstream consequences of this glycolysis inhibition are significant and include a reduction in glucose uptake, and decreased intracellular levels of ATP, lactate, NAD⁺, and NADH.^{[4][5]} These metabolic alterations ultimately lead to cell cycle arrest, primarily at the G2/M phase, and an inhibition of cell proliferation.^[1] Furthermore, by impeding glycolysis, **3PO** has been shown to suppress angiogenesis, the formation of new blood vessels, a process highly dependent on glycolytic metabolism in endothelial cells.

Below is a diagram illustrating the proposed signaling pathways through which **3PO** exerts its biological effects.

Caption: Proposed mechanisms of action for **3PO**, highlighting both the initial direct inhibition hypothesis on PFKFB3 and the more recent alternative mechanism involving intracellular pH decrease.

Experimental Protocols

This section provides detailed methodologies for the characterization of **3PO**'s solubility and stability, adapted from standard pharmaceutical testing guidelines.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **3PO** in various solvents.

Materials:

- **3PO** (solid powder, >98% purity)
- Solvents: DMSO (anhydrous), Ethanol (200 proof), Deionized Water
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- HPLC system with a suitable column (e.g., C18) and UV detector
- Syringe filters (0.22 μm)

Procedure:

- Prepare saturated solutions by adding an excess amount of **3PO** to each solvent in separate glass vials.
- Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
- Equilibrate the solutions for a minimum of 24 hours to ensure equilibrium is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 μm syringe filter to remove any remaining solid particles.
- Prepare a series of dilutions of the filtered supernatant with the respective solvent.
- Quantify the concentration of **3PO** in the diluted samples using a validated HPLC-UV method.

- Calculate the solubility of **3PO** in each solvent based on the concentration of the saturated solution.

Protocol 2: Assessment of Stability under Different pH Conditions

Objective: To evaluate the stability of **3PO** in aqueous solutions at various pH levels.

Materials:

- **3PO** stock solution in a suitable organic solvent (e.g., DMSO)
- Aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
- Incubator with temperature control
- HPLC system with a C18 column and UV detector
- pH meter

Procedure:

- Prepare a working solution of **3PO** by diluting the stock solution in each of the aqueous buffers to a final concentration where **3PO** remains soluble (e.g., by keeping the organic solvent percentage low).
- Measure the initial concentration of **3PO** in each solution at time zero (T=0) using the HPLC method.
- Incubate the solutions at a constant temperature (e.g., 37°C).
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
- Analyze the aliquots by HPLC to determine the remaining concentration of **3PO**.
- Plot the percentage of **3PO** remaining versus time for each pH condition to determine the degradation kinetics.

Protocol 3: Photostability Testing

Objective: To assess the stability of **3PO** upon exposure to light.

Materials:

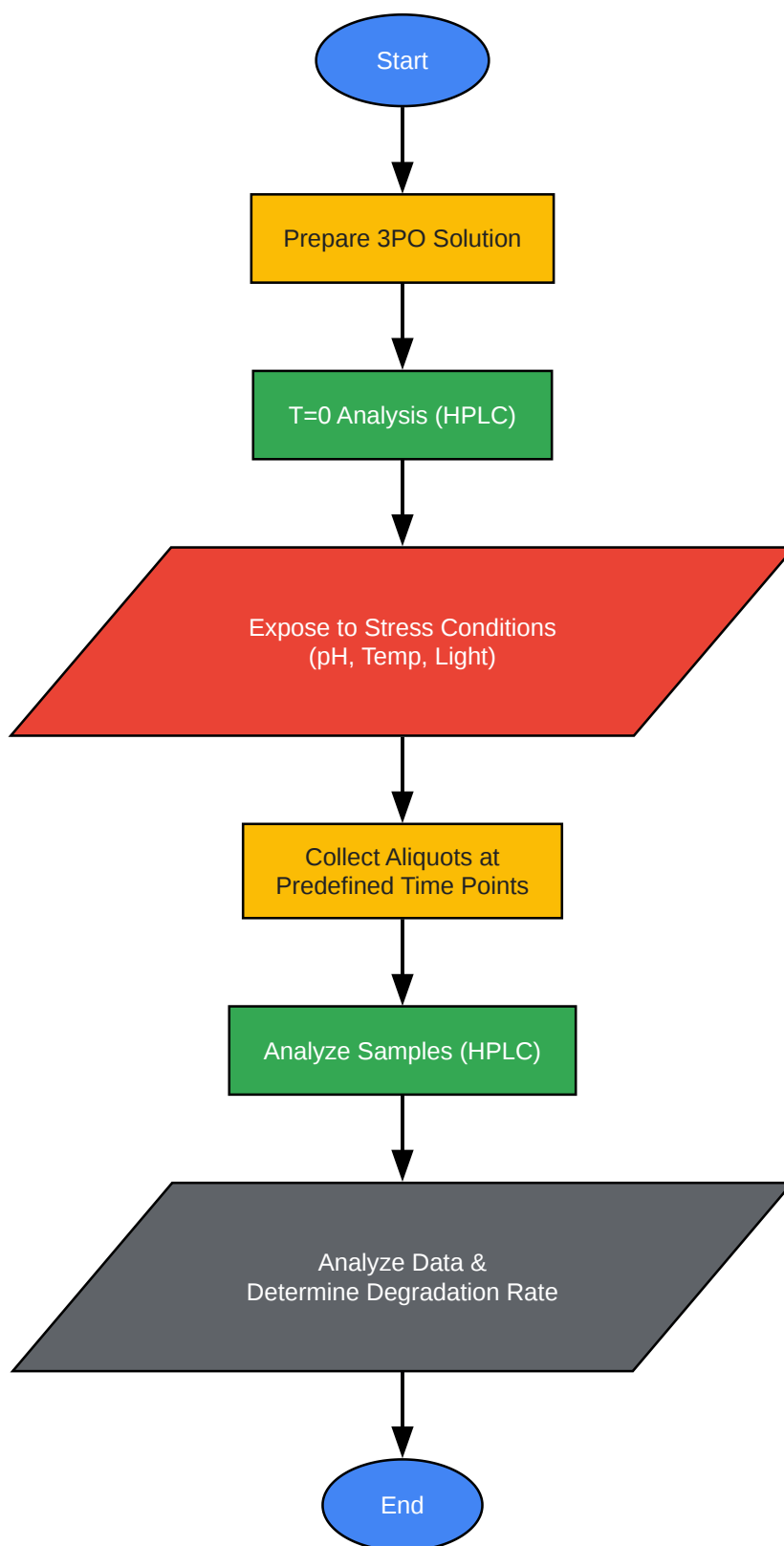
- **3PO** solution (in a photolabile-prone solvent, e.g., ethanol)
- Clear and amber glass vials
- Photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing both UV and visible light)
- HPLC system with a C18 column and UV detector

Procedure:

- Prepare a solution of **3PO** in the chosen solvent.
- Divide the solution into two sets of vials: one set in clear glass vials (exposed samples) and another in amber glass vials (protected/control samples).
- Place both sets of vials in the photostability chamber.
- Expose the samples to a controlled light source for a specified duration or until a specific light exposure level is reached.
- At the end of the exposure period, analyze the concentration of **3PO** in both the exposed and protected samples using HPLC.
- Compare the concentration of **3PO** in the exposed samples to that in the protected samples to determine the extent of photodegradation.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting stability studies on **3PO**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. fda.gov [fda.gov]
- 3. hudsonlabautomation.com [hudsonlabautomation.com]
- 4. youtube.com [youtube.com]
- 5. ICH Official web site : ICH [ich.org]
- To cite this document: BenchChem. [The Physicochemical Profile of 3PO: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2857296#solubility-and-stability-characteristics-of-3po]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com